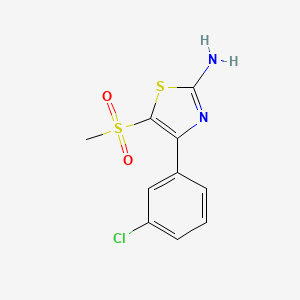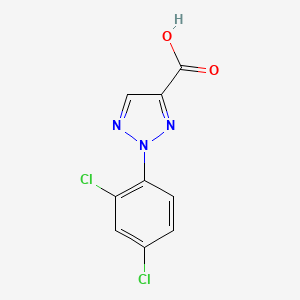
(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol: is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is characterized by the presence of a bromopyrimidine group attached to a cyclopropylmethanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol typically involves the reaction of 5-bromopyrimidine with cyclopropylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyrimidine group can be reduced to form the corresponding pyrimidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrimidine derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of bromopyrimidine derivatives with biological targets. It can be used as a probe to investigate the binding affinity and specificity of these derivatives to enzymes or receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The cyclopropylmethanol group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- (1-(5-Chloropyrimidin-2-YL)cyclopropyl)methanol
- (1-(5-Fluoropyrimidin-2-YL)cyclopropyl)methanol
- (1-(5-Iodopyrimidin-2-YL)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine, fluorine, and iodine, making this compound more suitable for certain chemical transformations .
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-10-7(11-4-6)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |
InChI Key |
XIRDEQAQKMVLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)



![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

